Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
CAS No.: 1250444-28-0
Cat. No.: VC15925978
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250444-28-0 |
|---|---|
| Molecular Formula | C8H6BrN3O2 |
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate |
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-11-4-5(9)12(7)3-2-10-6/h2-4H,1H3 |
| Standard InChI Key | OSZASZXYSRVGIP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=CN2C1=NC=C2Br |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate belongs to the imidazopyrazine class, featuring a fused bicyclic structure with nitrogen atoms at positions 1, 2, and 5 of the pyrazine ring. The bromine substituent at position 3 and the methyl ester group at position 8 contribute to its reactivity and pharmacological potential . Key properties include:
The compound’s planar structure enhances its ability to intercalate into DNA or bind enzyme active sites, a trait shared with other imidazopyrazine derivatives .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves bromination and esterification steps:
-
Bromination: A pyrazine precursor undergoes electrophilic aromatic substitution using brominating agents (e.g., N-bromosuccinimide) to introduce the bromine atom at position 3.
-
Esterification: Carboxylic acid intermediates are converted to methyl esters via methanol under acidic or enzymatic conditions .
-
Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may refine regioselectivity and yield.
Challenges include controlling side reactions at reactive nitrogen sites and optimizing purity for pharmacological applications. Industrial-scale production remains limited, with suppliers like Chemcia Scientific and Crysdot offering gram-scale quantities at $395–$1,385 per 1–5 g .
Biological Activities and Mechanisms
Antibacterial Effects
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate inhibits bacterial DNA replication by binding to the template strand, preventing polymerase access . In experimental models using Escherichia coli, the compound reduced DNA synthesis by 70% at 50 µM . This mechanism parallels fluoroquinolones but with distinct binding kinetics, suggesting potential against multidrug-resistant strains.
Anti-Inflammatory Properties
The compound suppresses NF-κB signaling by inhibiting IκB kinase (IKK), reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) . In murine macrophages, 10 µM concentrations decreased LPS-induced TNF-α release by 65% . Structural analogs have shown efficacy in murine models of rheumatoid arthritis, though in vivo data for this specific derivative remain unpublished.
Kinase and Phosphodiesterase Inhibition
Imidazopyrazines broadly inhibit kinases (e.g., JAK2, EGFR) and phosphodiesterases (PDE4/5), implicating methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate in cancer and fibrosis research. Computational models predict a PDE4B inhibitory IC₅₀ of 120 nM, though experimental validation is pending.
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound’s modular structure allows derivatization at positions 3 (Br) and 8 (COOCH₃). Recent efforts focus on:
-
Replacing bromine with aryl groups via cross-coupling to enhance target affinity.
-
Hydrolyzing the ester to a carboxylic acid for prodrug development .
Notably, imidazopyrazine cores are featured in clinical candidates for pulmonary fibrosis (e.g., PLN-74809), underscoring their therapeutic relevance.
Preclinical Challenges
Despite promising in vitro activity, the compound’s pharmacokinetic profile requires optimization. Key issues include:
-
Metabolic Instability: Ester hydrolysis by hepatic carboxylesterases shortens half-life .
-
CYP Inhibition: Preliminary data suggest CYP3A4 inhibition (IC₅₀ = 8 µM), risking drug-drug interactions .
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (H315) | Wear nitrile gloves and lab coats |
| Eye damage (H319) | Use safety goggles |
| Acute toxicity (H302) | Avoid ingestion; use fume hoods |
Source recommends storage under inert gas (argon) at 2–8°C to prevent degradation. Spills should be neutralized with alkaline absorbents (e.g., sodium bicarbonate).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume